molecular formula C20H24N2O3S B6571329 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946350-83-0

2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571329
CAS No.: 946350-83-0
M. Wt: 372.5 g/mol
InChI Key: GGYFXEDBJGSYLY-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide group attached to a tetrahydroquinoline ring, which is further substituted with a propane-1-sulfonyl group and a methyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-6-8-16-10-11-17(14-19(16)22)21-20(23)18-9-5-4-7-15(18)2/h4-5,7,9-11,14H,3,6,8,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYFXEDBJGSYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and benzamide analogs, such as:

Uniqueness

What sets 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

Molecular Weight: 306.42 g/mol
CAS Number: Not widely reported in available databases.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antipsychotic Activity: Like other benzamide derivatives, this compound has shown potential in modulating dopaminergic pathways. The benzamide structure is known for its neuroleptic effects, which could be beneficial in treating psychotic disorders .
  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds within the tetrahydroquinoline class .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Dopamine Receptor Modulation: Similar to other benzamide derivatives, it may act as an antagonist at dopamine D2 receptors, contributing to its antipsychotic effects .
  • Cytokine Inhibition: The anti-inflammatory effects may be mediated by the suppression of specific signaling pathways involved in cytokine production.

Study 1: Neuroleptic Activity

A comparative analysis of various benzamide derivatives indicated that compounds structurally similar to this compound exhibited significant neuroleptic activity. The study highlighted that modifications in the alkyl chain and sulfonyl group significantly impacted potency and receptor selectivity .

Study 2: Inflammatory Response

In vitro studies have demonstrated that related compounds can reduce the expression of pro-inflammatory markers in macrophages. This suggests a potential therapeutic role for this compound in inflammatory diseases .

Data Tables

Property Value
Molecular FormulaC₁₆H₂₂N₂O₂S
Molecular Weight306.42 g/mol
Antipsychotic ActivityYes
Anti-inflammatoryPotentially Yes

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